molecular formula C20H36O6 B099776 Dicyclohexano-18-crown-6 CAS No. 16069-36-6

Dicyclohexano-18-crown-6

Cat. No.: B099776
CAS No.: 16069-36-6
M. Wt: 372.5 g/mol
InChI Key: BBGKDYHZQOSNMU-UHFFFAOYSA-N
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Description

Dicyclohexano-18-crown-6, also known as 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane, is a macrocyclic polyether compound. It is a member of the crown ether family, which is known for its ability to form stable complexes with various cations. The structure of this compound consists of a large ring containing six oxygen atoms and two cyclohexane rings, which provide rigidity and enhance its complexing ability .

Biochemical Analysis

Biochemical Properties

Dicyclohexano-18-crown-6 is known to act as an anion activator and a complexing agent, which solubilizes alkali metal ions in non-polar solvents . This means that it can form complexes with these ions, effectively ‘solvating’ them in environments where they would otherwise not be soluble. This property is crucial in many biochemical reactions where the presence of these ions is necessary for the reaction to proceed .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a complexing agent for alkali metal ions, it can be inferred that it may influence cellular processes that are dependent on these ions. For instance, it could potentially affect ion transport mechanisms across the cell membrane, which are critical for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its ability to form complexes with alkali metal ions. The oxygen atoms in the crown ether coordinate the metal ion, effectively encapsulating it within the crown. This allows the ion to be solubilized in non-polar solvents. The exact nature of these interactions and the resulting complexes can depend on the size and charge of the ion, as well as the specific structure of the crown ether .

Transport and Distribution

Given its ability to form complexes with alkali metal ions, it may be involved in processes that transport these ions across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexano-18-crown-6 can be synthesized through the hydrogenation of dibenzo-18-crown-6. This process involves the use of a bimetallic nanocatalyst, such as Ru:Pd in a 3:1 ratio, which facilitates the conversion with high selectivity towards the cis-syn-cis isomer . The reaction typically occurs under mild conditions, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves chromatographic purification on neutral alumina, followed by elution with an ether/hexane mixture. The compound is then dissolved in ether at approximately 40°C, and spectroscopic grade acetonitrile is added to the solution, which is subsequently chilled to precipitate the crown ether .

Comparison with Similar Compounds

    18-Crown-6: A simpler crown ether with a similar ring structure but without the cyclohexane rings. It is less rigid and has different complexing properties.

    Dibenzo-18-crown-6: Contains benzene rings instead of cyclohexane, providing different electronic properties and complexing abilities.

    Dicyclohexyl-18-crown-6: Another isomer with similar complexing properties but different spatial arrangement.

Uniqueness: Dicyclohexano-18-crown-6 is unique due to its enhanced rigidity and stability provided by the cyclohexane rings. This structural feature allows it to form more stable complexes with certain metal cations compared to its analogs .

Properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane
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InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2
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InChI Key

BBGKDYHZQOSNMU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2
Source PubChem
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Molecular Formula

C20H36O6
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DSSTOX Substance ID

DTXSID30884870
Record name Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro-
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Molecular Weight

372.5 g/mol
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Physical Description

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Dicyclohexano-18-crown-6
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CAS No.

16069-36-6
Record name Dicyclohexano-18-crown-6
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Record name Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro-
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Record name Icosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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